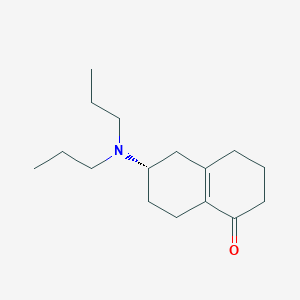
(6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one is a synthetic organic compound It belongs to the class of naphthalenones, which are characterized by a naphthalene ring system with a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one typically involves the following steps:
Formation of the Naphthalenone Core: The naphthalenone core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the naphthalenone with a dipropylamine in the presence of a suitable base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities. Compounds with similar structures have been studied for their effects on neurotransmitter systems, making this compound a candidate for neuropharmacological research.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Similar compounds have been evaluated for their analgesic, anti-inflammatory, and antidepressant activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mécanisme D'action
The mechanism of action of (6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The dipropylamino group could play a role in binding to specific sites, while the naphthalenone core may influence the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6S)-6-(Diethylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one: Similar structure with diethylamino group instead of dipropylamino.
(6S)-6-(Dimethylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one: Similar structure with dimethylamino group instead of dipropylamino.
(6S)-6-(Piperidino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one: Similar structure with piperidino group instead of dipropylamino.
Uniqueness
The uniqueness of (6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one lies in its specific dipropylamino substitution, which can influence its chemical reactivity and biological activity. The length and branching of the propyl groups may affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
441787-76-4 |
|---|---|
Formule moléculaire |
C16H27NO |
Poids moléculaire |
249.39 g/mol |
Nom IUPAC |
(6S)-6-(dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H27NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h14H,3-12H2,1-2H3/t14-/m0/s1 |
Clé InChI |
JTYVLKBMXTUORS-AWEZNQCLSA-N |
SMILES isomérique |
CCCN(CCC)[C@H]1CCC2=C(C1)CCCC2=O |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


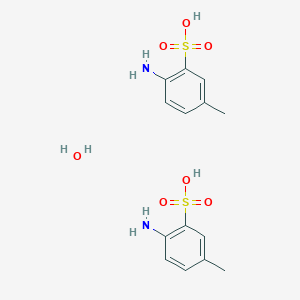
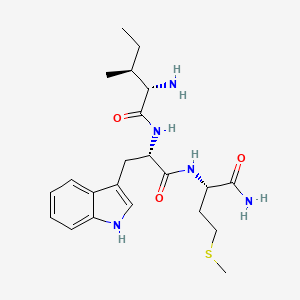
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
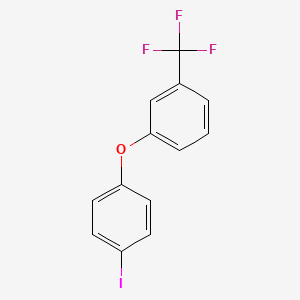
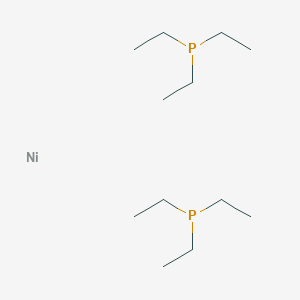
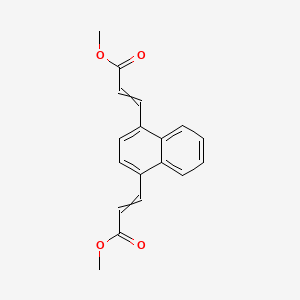
![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)
![N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide](/img/structure/B15165316.png)

![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)
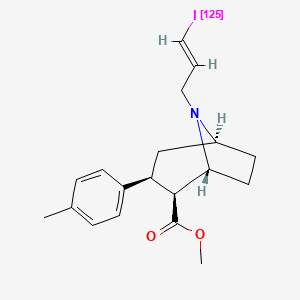
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
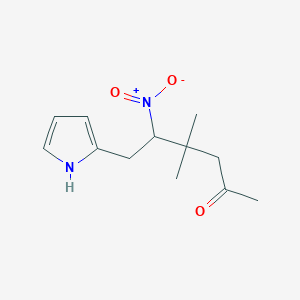
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
